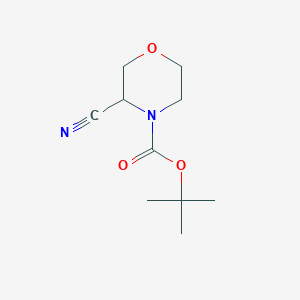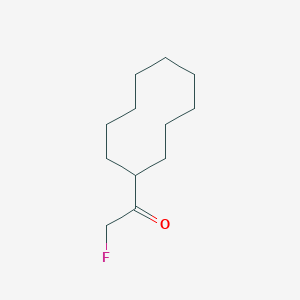
1-Cyclodecyl-2-fluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclodecyl-2-fluoroethan-1-one is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of ketones and has a molecular formula of C11H19FO. The compound is also known as CFK-2 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-Cyclodecyl-2-fluoroethan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways. CFK-2 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase, which plays a crucial role in the metabolism of endocannabinoids. The compound has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels.
Biochemische Und Physiologische Effekte
1-Cyclodecyl-2-fluoroethan-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CFK-2 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-Cyclodecyl-2-fluoroethan-1-one in lab experiments is its potent biological activity. The compound has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. Additionally, the compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. However, one of the limitations of using CFK-2 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclodecyl-2-fluoroethan-1-one. One of the primary directions is the development of new anticancer agents based on the structure of CFK-2. The compound has been shown to have potent antitumor activity, and further studies could lead to the development of new drugs for the treatment of cancer. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also explore the compound's potential as an inhibitor of the enzyme fatty acid amide hydrolase and as a modulator of ion channels.
Synthesemethoden
The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one has been achieved using several methods. One of the most commonly used methods involves the reaction between cyclodecylmagnesium bromide and 2-fluoroacetone. This reaction yields CFK-2 as a white solid. Another method involves the reaction between cyclodecyl lithium and 2-chloro-1,1,2-trifluoroethane, followed by the elimination of lithium chloride using triethylamine. This reaction also yields CFK-2 as a white solid.
Wissenschaftliche Forschungsanwendungen
1-Cyclodecyl-2-fluoroethan-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. CFK-2 has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. The compound has also been studied for its potential applications as a neuroprotective agent and as an inhibitor of the enzyme fatty acid amide hydrolase.
Eigenschaften
CAS-Nummer |
122128-58-9 |
|---|---|
Produktname |
1-Cyclodecyl-2-fluoroethan-1-one |
Molekularformel |
C12H21FO |
Molekulargewicht |
200.29 g/mol |
IUPAC-Name |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
InChI-Schlüssel |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
Kanonische SMILES |
C1CCCCC(CCCC1)C(=O)CF |
Synonyme |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



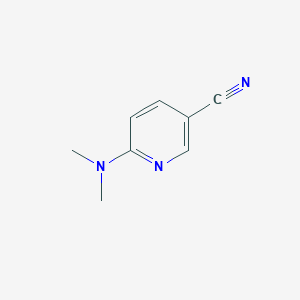
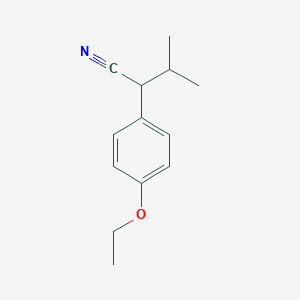
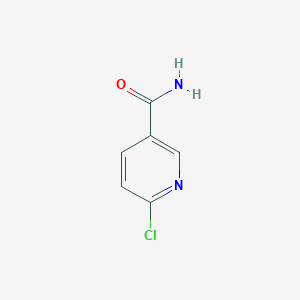
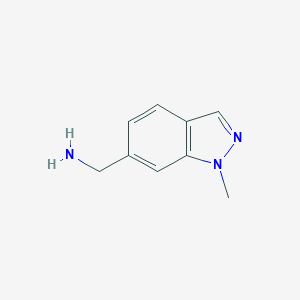
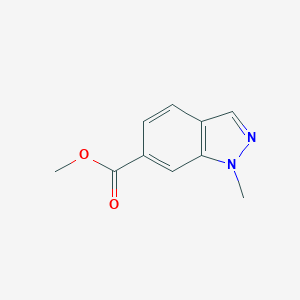
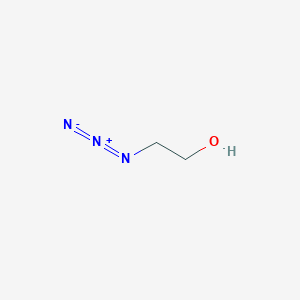
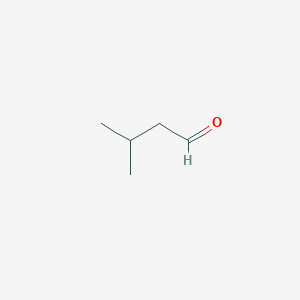
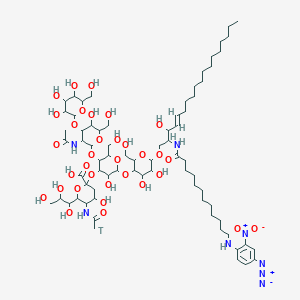
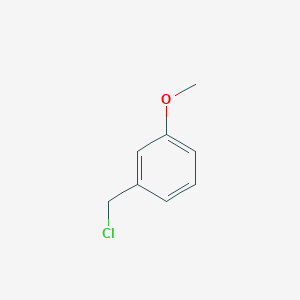
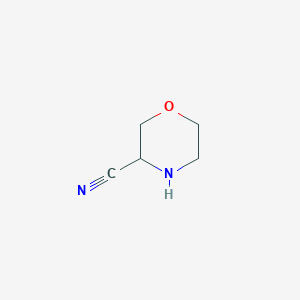
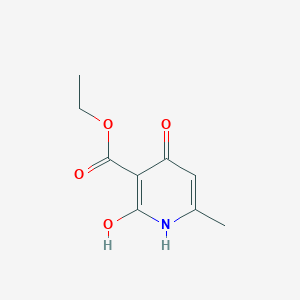
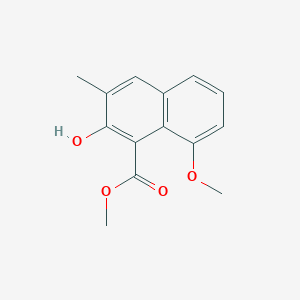
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
